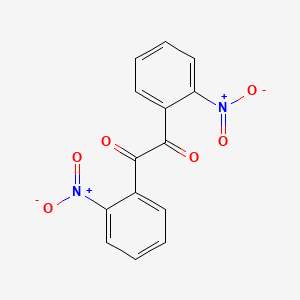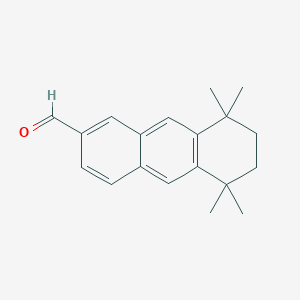
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde: is an organic compound with a complex structure characterized by multiple methyl groups and a tetrahydroanthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of a suitable anthracene derivative with reagents that introduce the aldehyde group and the tetramethyl substitution. For example, a solution of a precursor compound and hexamethylenetetramine in acetic acid can be heated to induce the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine:
Industry: In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Uniqueness: 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydroanthracene-2-carbaldehyde is unique due to its specific combination of a tetrahydroanthracene core with multiple methyl groups and an aldehyde functional group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
161915-38-4 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
5,5,8,8-tetramethyl-6,7-dihydroanthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H22O/c1-18(2)7-8-19(3,4)17-11-15-9-13(12-20)5-6-14(15)10-16(17)18/h5-6,9-12H,7-8H2,1-4H3 |
Clave InChI |
IDJHMFAXHIFSNG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)C=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


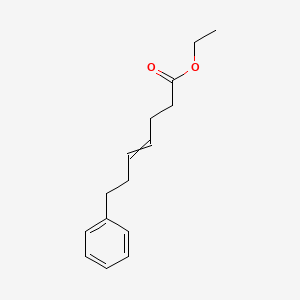
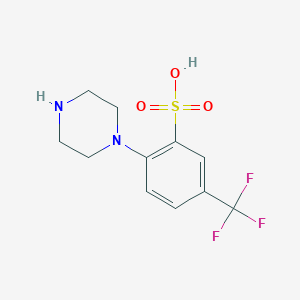
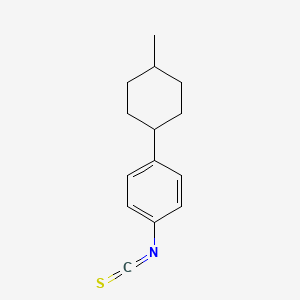
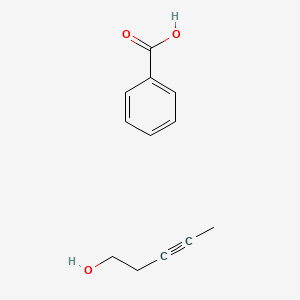
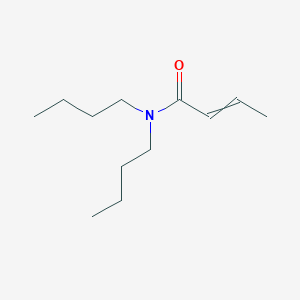
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
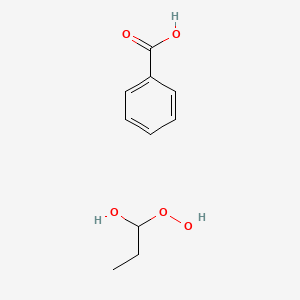
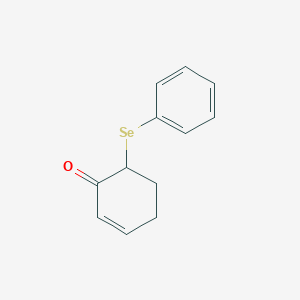
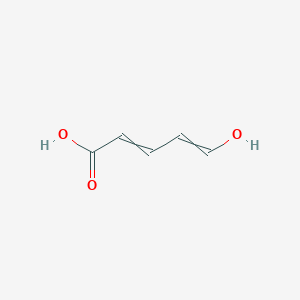
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
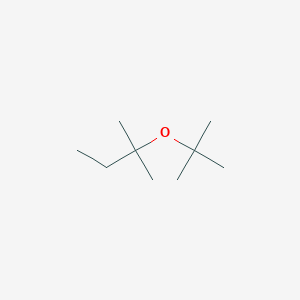
![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
